Lamivudine
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Overview
Description
Lamivudine is a nucleoside reverse transcriptase inhibitor used primarily in the treatment of HIV/AIDS and chronic hepatitis B . It is known for its effectiveness against both HIV-1 and HIV-2, and is often used in combination with other antiretroviral medications . This compound was patented in 1995 and is included in the World Health Organization’s List of Essential Medicines .
Preparation Methods
Lamivudine can be synthesized through various methods. One common synthetic route involves the enantioselective synthesis from L-menthyl-glyoxylate, which uses L-menthol as a chiral auxiliary . This process includes esterification of menthol with carboxyl derivatives like glyoxyl acid, maleic anhydride, and fumaric acid, followed by ozonolysis and hydration . Another method involves enzymatic dynamic kinetic resolution using surfactant-treated subtilisin Carlsberg . Industrial production often employs these methods to ensure high yield and purity.
Chemical Reactions Analysis
Lamivudine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the 3’-thiacytidine moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Lamivudine has a wide range of scientific research applications:
Mechanism of Action
Lamivudine works by inhibiting the reverse transcriptase enzyme of HIV and the polymerase enzyme of hepatitis B virus . Once inside the cell, this compound is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA strand . This results in chain termination and cessation of viral DNA synthesis .
Comparison with Similar Compounds
Lamivudine is often compared with other nucleoside reverse transcriptase inhibitors such as zidovudine, abacavir, and emtricitabine . While all these compounds share a similar mechanism of action, this compound is unique in its lower cytotoxicity and higher efficacy against both HIV and hepatitis B . Other similar compounds include:
Zidovudine: Another nucleoside reverse transcriptase inhibitor used in combination therapies.
Abacavir: Known for its effectiveness in combination with this compound and dolutegravir.
Emtricitabine: Similar to this compound but with a longer half-life and slightly different resistance profile.
This compound’s unique properties make it a valuable component in antiretroviral therapy, particularly for patients co-infected with HIV and hepatitis B .
Properties
CAS No. |
131086-21-0 |
---|---|
Molecular Formula |
C8H11N3O3S |
Molecular Weight |
0 |
Origin of Product |
United States |
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